2-[1-(3-Fluoropyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine
Description
2-[1-(3-Fluoropyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a fluoropyridine moiety, a piperidine ring, and a naphthyridine core
Properties
Molecular Formula |
C19H17FN4O |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(3-fluoropyridin-2-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H17FN4O/c20-15-4-2-9-21-17(15)19(25)24-11-7-13(8-12-24)16-6-5-14-3-1-10-22-18(14)23-16/h1-6,9-10,13H,7-8,11-12H2 |
InChI Key |
NYYWEUNRXBHNAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=C(C=CC=N4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Fluoropyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, including the formation of the fluoropyridine and piperidine intermediates, followed by their coupling with the naphthyridine core. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Fluoropyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluoropyridine moiety allows for substitution reactions, where the fluorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
2-[1-(3-Fluoropyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2-[1-(3-Fluoropyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring provides structural flexibility. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoropyridine derivatives and piperidine-containing molecules. Examples are:
- 2-Fluoropyridine
- 3-Fluoropyridine
- N-[1-(3-fluoropyridine-2-carbonyl)piperidin-3-yl]-2-methoxy-N-[(pyridin-3-yl)methyl]acetamide
Uniqueness
What sets 2-[1-(3-Fluoropyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine apart is its unique combination of a fluoropyridine moiety with a naphthyridine core, providing distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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